molecular formula C9H18ClNO2 B2746367 {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride CAS No. 2230807-72-2

{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride

Cat. No.: B2746367
CAS No.: 2230807-72-2
M. Wt: 207.7
InChI Key: NKXNFECICNGZKP-UHFFFAOYSA-N
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Description

{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride is unique due to its specific structure and the presence of both oxygen and nitrogen atoms in the spiro ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-5-10-7-9(8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNFECICNGZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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